Alvimopan Acyl-beta-D-glucuronide
CAS No.:
Cat. No.: VC16245183
Molecular Formula: C31H40N2O10
Molecular Weight: 600.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H40N2O10 |
|---|---|
| Molecular Weight | 600.7 g/mol |
| IUPAC Name | 6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41) |
| Standard InChI Key | CXXURJOYZYSQEO-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Alvimopan Acyl-β-D-glucuronide is a conjugate formed by the linkage of alvimopan with glucuronic acid via an acyl bond. Its molecular formula is C₃₁H₄₀N₂O₁₀, with a molecular weight of 600.66 g/mol . The compound’s CAS registry number is 1260616-95-2, and it is classified under hybrid peptides due to its peptidomimetic structure .
Table 1: Key Chemical Properties of Alvimopan Acyl-β-D-glucuronide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₄₀N₂O₁₀ | |
| Molecular Weight | 600.66 g/mol | |
| CAS Number | 1260616-95-2 | |
| Protein Binding | 94% | |
| Half-Life | 10–18 hours |
The structural uniqueness of this metabolite lies in its glucuronide moiety, which enhances its polarity and facilitates excretion via renal and biliary pathways . Unlike alvimopan, which exhibits 80–90% plasma protein binding, the glucuronide conjugate demonstrates 94% binding, primarily to albumin .
Pharmacokinetics and Metabolic Pathways
Metabolism and Excretion
-
Primary Pathway: Biliary excretion of unabsorbed alvimopan, followed by intestinal hydrolysis to the glucuronide metabolite .
-
Elimination: Feces (via biliary secretion) and urine (35% of total clearance) .
-
Half-Life: Terminal half-life ranges from 10 to 18 hours, mirroring alvimopan’s pharmacokinetics .
Factors Influencing Metabolism
-
Acid Blockers/Proton Pump Inhibitors: Reduce metabolite plasma concentrations by 49% .
-
Preoperative Oral Antibiotics: Reduce metabolite levels by 81% due to gut microbiota suppression .
-
Race: Lower metabolite concentrations observed in Black (−43%) and Hispanic (−82%) patients compared to Caucasians .
Analytical and Research Considerations
Detection Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify alvimopan and its glucuronide metabolite in plasma .
-
Challenges: High inter-subject variability in metabolite levels complicates pharmacokinetic modeling .
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume